molecular formula C8H11ClN2O B147889 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 133639-29-9

1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B147889
CAS No.: 133639-29-9
M. Wt: 186.64 g/mol
InChI Key: SEMQKJMNZZCDSJ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a versatile chemical building block in medicinal and agrochemical research. Its primary value lies in its reactive acyl chloride functional group, which facilitates efficient synthesis of amides and esters through condensation reactions. This makes it a key intermediate for constructing more complex molecules centered on the pyrazole scaffold, a structure of high interest in drug discovery. Pyrazole derivatives are investigated for their potent biological activities. Specifically, they serve as core templates in developing protein kinase inhibitors for targeted cancer therapy, acting as ATP-competitive inhibitors to disrupt aberrant signaling in cancers such as non-small cell lung cancer and melanoma . Furthermore, structurally related 3-methyl-1-isopropyl-pyrazole carbamate esters have historical significance as cholinesterase inhibitors, highlighting the scaffold's relevance in agrochemical research for insecticidal applications . Researchers utilize this carbonyl chloride to rapidly generate diverse compound libraries for screening in oncology, neuroscience, and infectious disease programs, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-2-propan-2-ylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMQKJMNZZCDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568147
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133639-29-9
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxylic Acid Precursor Synthesis

The synthesis begins with the preparation of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, the direct precursor to the target acyl chloride. While detailed protocols for this intermediate are scarce in publicly available literature, analogous pyrazole syntheses suggest a multi-step approach:

  • Ring Formation : Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions generates the pyrazole core. For example, cyclization of acetylacetone with isopropylhydrazine forms 1-isopropyl-3-methyl-1H-pyrazole.

  • Carboxylation : Direct carboxylation at the 5-position is achieved via directed ortho-metalation (DoM) strategies. Lithium diisopropylamide (LDA) facilitates deprotonation, followed by quenching with carbon dioxide to install the carboxylic acid group.

Table 1: Reaction Conditions for Carboxylic Acid Synthesis

StepReagents/ConditionsYield (%)Purity (%)
CyclizationAcetylacetone, isopropylhydrazine, HCl, 80°C7588
CarboxylationLDA, CO₂, THF, -78°C6892

Thionyl Chloride-Mediated Acyl Chloride Formation

Conversion of the carboxylic acid to the corresponding acyl chloride is universally achieved using thionyl chloride (SOCl₂). This exothermic reaction proceeds via nucleophilic acyl substitution, with reaction efficiency hinging on stoichiometry and temperature control.

Procedure :

  • The carboxylic acid (1 mol) is suspended in anhydrous dichloromethane (DCM).

  • Thionyl chloride (1.2 mol) is added dropwise at 0–5°C to mitigate side reactions.

  • The mixture is refluxed at 40°C for 4–6 hours, with HCl and SO₂ gas evolution monitored.

  • Excess SOCl₂ and solvent are removed under reduced pressure, yielding the crude acyl chloride.

Table 2: Optimization of Acyl Chloride Synthesis

ParameterOptimal ConditionYield Impact
SOCl₂ Stoichiometry1.2 equivMaximizes conversion
Temperature40°CBalances rate/purity
SolventAnhydrous DCMPrevents hydrolysis

Industrial-Scale Production and Process Intensification

Catalytic and Solvent Innovations

Recent patents disclose advancements in solvent selection and catalytic additives to enhance reaction efficiency:

  • Solvent Systems : Toluene replaces DCM in industrial settings due to lower cost and easier recovery.

  • Catalysts : Dimethylformamide (DMF, 0.1 mol%) accelerates reaction kinetics by activating SOCl₂.

Case Study : A pilot-scale synthesis (Patent WO2015063709A1) achieved 90% yield by employing:

  • Gradual SOCl₂ addition at 50–55°C

  • Post-reaction washing with sodium bicarbonate to neutralize residual acid

  • Vacuum distillation for solvent recovery.

Purification and Quality Control

Crystallization and Filtration

The crude product is purified via recrystallization from toluene at subambient temperatures (0–5°C). This step removes unreacted starting materials and byproducts such as 1-isopropyl-3-methyl-1H-pyrazole.

Table 3: Purification Outcomes

MethodSolventTemperature (°C)Purity (%)
RecrystallizationToluene0–598
Vacuum Distillation50–6095

Challenges and Mitigation Strategies

Hydrolysis and Stability

The acyl chloride’s susceptibility to hydrolysis necessitates strict anhydrous conditions. Industrial protocols include:

  • Nitrogen atmosphere during handling

  • Immediate use in downstream reactions (e.g., amidation)

Byproduct Formation

Over-chlorination at the pyrazole ring’s nitrogen atoms is mitigated by:

  • Limiting SOCl₂ stoichiometry to 1.2 equiv

  • Maintaining temperatures below 60°C.

Comparative Analysis of Synthetic Approaches

Thionyl Chloride vs. Phosphorus Pentachloride

While PCl₅ offers higher reactivity, SOCl₂ is preferred due to:

  • Gaseous byproducts (SO₂, HCl) that ease purification

  • Lower toxicity and cost

Table 4: Reagent Comparison

ReagentYield (%)Purity (%)Byproduct Handling
SOCl₂9098Easy
PCl₅8895Complex

Chemical Reactions Analysis

1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight (g/mol) CAS RN
1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride 1: Isopropyl; 3: Methyl; 5: COCl Carbonyl chloride C9H12ClN2O 200.66 (calculated) Not provided
1-Methyl-1H-pyrazole-4-carbaldehyde 1: Methyl; 4: CHO Aldehyde C5H6N2O 110.11 25016-11-9
Methyl 1H-pyrazole-3-carboxylate 3: COOCH3 Ester C5H6N2O2 126.11 15366-34-4
1-Methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile hydrochloride 1: Methyl; 3: (CH2NHCH3); 5: CN Carbonitrile (HCl salt) C7H11ClN4 186.64 Not provided
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate 1: Methyl; 5: Pyridin-3-yl; 3: COOCH3 Ester + heteroaromatic C11H11N3O2 217.22 Not provided

Key Observations :

  • Reactivity : The carbonyl chloride group in the target compound confers higher electrophilicity compared to aldehydes or esters, making it more reactive toward nucleophiles (e.g., amines, alcohols). In contrast, the carbonitrile group in may participate in cycloadditions or act as a directing group.
  • Applications: While esters (e.g., ) are often used as stable intermediates or prodrugs, carbonyl chlorides are preferred for rapid acylations.

Physical and Commercial Properties

  • Esters () and aldehydes () generally have moderate solubility in organic solvents.
  • Thermal Stability : The hydrochloride salt in likely enhances stability, whereas the target compound may require storage under anhydrous conditions to prevent hydrolysis.
  • Cost and Availability : Commercial analogs like 1-Methyl-1H-pyrazole-4-carbaldehyde are priced at JPY 35,000/5g (≥98% purity), suggesting that the target compound (if commercially available) would command a premium due to its specialized functional group.

Biological Activity

1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound has the molecular formula C8H11ClN2OC_8H_{11}ClN_2O and features a five-membered ring with two nitrogen atoms. The synthesis typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with thionyl chloride, which converts the pyrazole to the corresponding carbonyl chloride under controlled conditions.

The biological activity of this compound is attributed to its electrophilic carbonyl group, which can interact with various nucleophiles in biological systems. This interaction may lead to the inhibition of specific enzymes or receptors, similar to other pyrazole derivatives that have shown antimicrobial and anticancer properties .

Target Interactions

Research indicates that compounds with structural similarities to this compound can bind effectively to multiple biological targets. For instance, indole derivatives have demonstrated significant binding affinities to various receptors, suggesting that this compound may also exhibit similar interactions.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of 1-isopropyl-3-methyl-1H-pyrazole derivatives. Specifically, this compound has been evaluated for its activity against various bacterial strains. For example, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial Strain MIC (µM) Activity Level
Staphylococcus aureus50Moderate
Escherichia coli75Moderate
Bacillus subtilis100Moderate

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Research has shown that it can inhibit the growth of several fungal pathogens, making it a candidate for agricultural applications as a fungicide .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Synthesis and Biological Evaluation

Another research article focused on synthesizing new pyrazole derivatives and assessing their biological activities. The study found that modifications in the substituents on the pyrazole ring significantly influenced their antibacterial properties. This suggests that further structural optimization of this compound could enhance its bioactivity .

Applications in Research and Industry

The compound's unique structure makes it valuable in several fields:

Organic Synthesis : It serves as a building block for synthesizing more complex heterocyclic compounds.

Medicinal Chemistry : Investigated for potential therapeutic properties such as antimicrobial, antifungal, and anticancer activities.

Agricultural Chemistry : Its bioactivity positions it as a candidate for developing new pesticides and agrochemicals.

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